![molecular formula C19H14F2N4O2S B2552012 N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251649-11-2](/img/structure/B2552012.png)

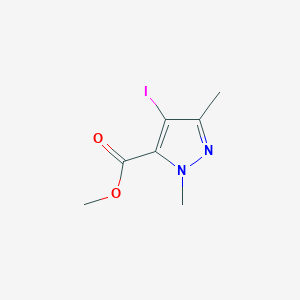

N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

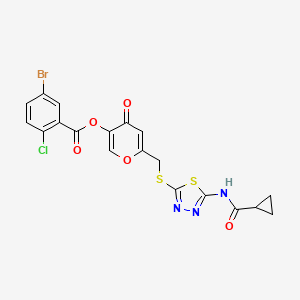

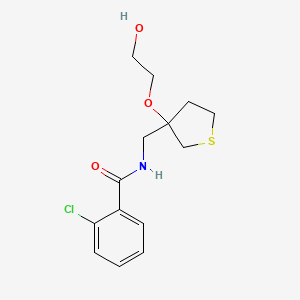

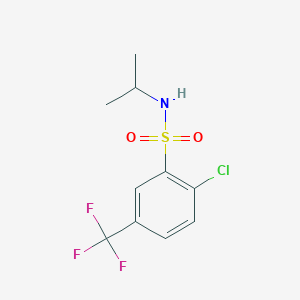

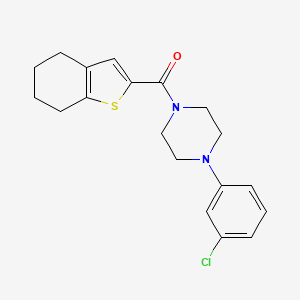

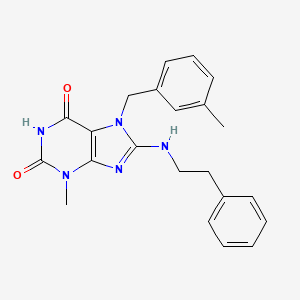

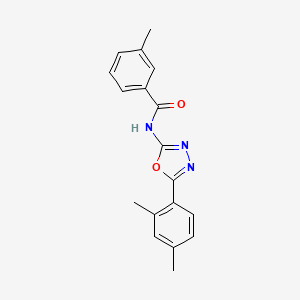

“N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a chemical compound. It has been found to be associated with the [1,2,4]triazolo[4,3-a]pyridine class of compounds . These compounds have shown broad anti-proliferative activity against cancer cell lines in vitro, especially triple-negative breast cancer cells .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .Molecular Structure Analysis

The molecular formula of “N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is C19H13F3N4O2S . Its average mass is 418.392 Da and its monoisotopic mass is 418.071136 Da .Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” are not mentioned in the search results, [1,2,4]triazolo[4,3-a]pyridine derivatives have been designed and synthesized as novel microtubulin polymerization inhibitors .Wissenschaftliche Forschungsanwendungen

- These triazolopyridine derivatives have been investigated for their potential as drug candidates. For instance, they exhibit c-Met inhibition , which is relevant in cancer therapy. The current clinical candidate Savolitinib contains a similar heterocyclic nucleus .

- Additionally, some of these compounds have shown GABA A allosteric modulating activity , which could be relevant in neurological disorders .

- Incorporating these heterocyclic units into polymers has been explored for applications in solar cells . Their electronic properties contribute to efficient energy conversion .

- Some derivatives have demonstrated inhibition of (\beta)-secretase 1 (BACE-1) , an enzyme associated with Alzheimer’s disease. These findings highlight their potential in neurodegenerative research .

- Related triazoles have been studied for their antibacterial properties. For example, 1,2,4-triazoles exhibited significant activity against various bacterial strains .

- The synthesis of these heterocycles involves cyclization of heterocyclic diamines with nitrites or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. Specific methods exist for constructing different triazolopyridine and triazolopyrazine analogs .

Medicinal Chemistry

Polymer Building Blocks

BACE-1 Inhibition

Antibacterial Activity

Synthetic Routes

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound belongs to the class of triazolopyridines . Compounds in this class have been found to have antiviral properties . .

Mode of Action

Triazolopyridines often work by inhibiting key enzymes or proteins in the life cycle of viruses

Biochemical Pathways

The compound might affect the biochemical pathways related to the life cycle of viruses

Result of Action

The compound might inhibit the growth of viruses, resulting in antiviral effects

Action Environment

The efficacy and stability of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds

Eigenschaften

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N4O2S/c20-15-8-14(9-16(21)10-15)11-25(17-4-2-1-3-5-17)28(26,27)18-6-7-19-23-22-13-24(19)12-18/h1-10,12-13H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTLEUOSSZFOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2551931.png)

![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2551936.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)

![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)

methanone](/img/structure/B2551946.png)

![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)

![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)